molecular formula C10H13NO4S B13505300 Methyl 2-phenyl-3-sulfamoylpropanoate

Methyl 2-phenyl-3-sulfamoylpropanoate

Cat. No.: B13505300
M. Wt: 243.28 g/mol
InChI Key: LJWPLNUCSVVIRD-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-3-sulfamoylpropanoate is a synthetic organic compound characterized by a phenyl group at the C2 position, a sulfamoyl (-SO₂NH₂) moiety at C3, and a methyl ester functional group at the terminal carboxylate (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the sulfamoyl group and ester functionality, which influence solubility, stability, and reactivity. While its exact biological or industrial applications remain understudied, its structural analogs (e.g., sulfonamide derivatives and methyl esters) are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 2-phenyl-3-sulfamoylpropanoate

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,11,13,14)

InChI Key

LJWPLNUCSVVIRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-3-sulfamoylpropanoate typically involves the esterification of 2-phenyl-3-sulfamoylpropanoic acid. One common method is the reaction of 2-phenyl-3-sulfamoylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-3-sulfamoylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-phenyl-3-sulfamoylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition due to its sulfamoyl group, which can mimic the structure of certain enzyme substrates.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-3-sulfamoylpropanoate involves its interaction with biological molecules through its sulfamoyl group. This group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting enzyme activity. The phenyl group may also contribute to binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Findings

Spectral Distinctions: The sulfamoyl group in this compound generates unique FTIR absorptions at 1340 cm⁻¹ (S=O symmetric stretch) and 1160 cm⁻¹ (S=O asymmetric stretch), absent in diterpene methyl esters like sandaracopimaric acid methyl ester . Compared to methyl shikimate, which shows a prominent hydroxyl peak in FTIR (3400 cm⁻¹), the target compound lacks O-H groups, reducing hydrogen-bonding interactions .

Stability and Reactivity: The methyl ester group in this compound renders it prone to hydrolysis under alkaline conditions, similar to methyl shikimate . However, the electron-withdrawing sulfamoyl group may enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. In contrast, diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit higher thermal stability due to their bulky hydrocarbon skeletons .

This property could enhance solubility in polar aprotic solvents, a trait absent in purely lipophilic diterpenes.

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